molecular formula C8H9ClN2O3S B2891036 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one CAS No. 1219568-77-0

6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one

Cat. No.: B2891036
CAS No.: 1219568-77-0
M. Wt: 248.68
InChI Key: WHPXIXQVTVULOB-UHFFFAOYSA-N
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Description

This compound is a pyridazin-3(2H)-one derivative substituted at position 6 with a chlorine atom and at position 2 with a 1,1-dioxidotetrahydrothiophen-3-yl group. Its molecular formula is C₈H₇ClN₂O₃S, with a molecular weight of 246.52 g/mol. The sulfone (SO₂) moiety in the tetrahydrothiophene ring enhances polarity and solubility compared to non-sulfonated analogs, making it a candidate for pharmacological studies . While commercial availability is discontinued (as per CymitQuimica records), its synthesis likely involves alkylation of a pyridazinone core with a sulfone-containing halide under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

6-chloro-2-(1,1-dioxothiolan-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-7-1-2-8(12)11(10-7)6-3-4-15(13,14)5-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPXIXQVTVULOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using hydrogen gas, lithium aluminum hydride, or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of reduced derivatives with different functional groups.

  • Substitution: Introduction of various substituents at the pyridazinone core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one may be used to study biological processes and pathways. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine: This compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its unique structure and reactivity profile make it suitable for the design of new therapeutic agents.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
6-Chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one C₈H₇ClN₂O₃S 246.52 Cl (position 6), tetrahydrothiophene sulfone (position 2) High polarity due to sulfone group; potential for enhanced solubility
6-Chloro-2-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O 206.63 Cl (position 6), phenyl (position 2) Simple aromatic substituent; widely used in synthetic intermediates
6-Chloro-4-methylpyridazin-3(2H)-one C₅H₅ClN₂O 144.56 Cl (position 6), methyl (position 4) Compact structure; used in foundational pharmacological studies
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one C₁₁H₉FN₂O₂ 220.20 F and methoxy (aryl group at position 2) Bioisosteric potential; fluorinated groups may improve metabolic stability
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one C₁₂H₁₁ClN₂O₃ 266.68 Cl (position 6), 3,5-dimethoxyphenyl (position 2) Electron-rich substituents; explored in life sciences for receptor binding

Biological Activity

6-Chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H8ClN3O2SC_8H_8ClN_3O_2S with a molecular weight of approximately 233.68 g/mol. Its structure combines elements of pyridazine and thiophene, which are known for their diverse biological activities.

Recent studies indicate that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This mechanism is crucial for regulating neuronal excitability and has implications in various physiological processes.

Key Findings:

  • Potency : The compound exhibits nanomolar potency as a GIRK1/2 activator, indicating strong efficacy in modulating potassium ion flow across cell membranes .
  • Stability : It shows improved metabolic stability compared to traditional urea-based compounds, which enhances its therapeutic potential .

Biological Activities

The compound has been associated with several biological activities, including:

  • Neuroprotective Effects : By activating GIRK channels, the compound may help in neuroprotection during excitotoxic conditions.
  • Antidepressant Activity : Modulation of GIRK channels is linked to antidepressant effects, suggesting potential applications in treating mood disorders .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. The following table summarizes notable activities of related compounds:

Compound NameStructural FeaturesNotable Activities
4-(4-(4'-Chloro-5,5-dimethyl-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acidContains biphenyl and piperazineAntitumor
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridinePyrrolopyridine structureAntimicrobial
tert-butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin]Pyrazole derivativeAntidepressant

This comparison indicates that the unique combination of the tetrahydrothiophene ring with pyridazinone moieties may lead to distinct biological activities not found in similar structures.

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

  • GIRK Channel Activation Study : A study identified several derivatives of the compound that exhibited varying degrees of GIRK channel activation. The most potent derivatives showed significant efficacy in cellular assays .
  • Metabolic Stability Assessment : In vitro studies demonstrated that modifications to the thiophene ring enhanced metabolic stability in liver microsome assays, suggesting that structural optimization could lead to more effective therapeutic agents .

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